molecular formula C10H12O2 B2742472 (2S,4R)-2-Methylchroman-4-ol CAS No. 1820570-01-1

(2S,4R)-2-Methylchroman-4-ol

Cat. No.: B2742472
CAS No.: 1820570-01-1
M. Wt: 164.204
InChI Key: DWBIZQGILMWHRS-IONNQARKSA-N
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Description

(2S,4R)-2-Methylchroman-4-ol is a chiral chroman derivative of interest in organic synthesis and natural product research. Compounds with the chroman scaffold, such as various 2-methylchroman-4-ones and their derivatives, are frequently isolated from endophytic fungi and mangrove-associated fungi . These natural products are often investigated for their potential biological activities, placing this compound as a potentially valuable intermediate or building block in medicinal chemistry and phytochemistry studies . Researchers utilize this compound and its analogs as core structures for exploring new bioactive molecules. This product is intended for use as a high-purity analytical standard or synthetic intermediate in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4R)-2-methyl-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7,9,11H,6H2,1H3/t7-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBIZQGILMWHRS-IONNQARKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](C2=CC=CC=C2O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Catalytic Hydrogenation Using RuPHOX-Ru Complexes

Reaction Mechanism and Catalytic System

The RuPHOX-Ru catalytic system enables enantioselective hydrogenation of chromanone precursors to directly access (2S,4R)-2-methylchroman-4-ol. This method leverages a chiral phosphine-oxazoline (PHOX) ligand coordinated to a ruthenium center, which induces stereochemical control during the hydrogenation of the prochiral ketone group. The reaction proceeds via a six-membered transition state, where the ligand’s bulky substituents dictate the facial selectivity of hydride transfer, ensuring preferential formation of the (2S,4R) diastereomer.

Optimization Parameters

  • Temperature : 25–40°C
  • Pressure : 50–100 bar H₂
  • Solvent : Dichloromethane or ethyl acetate
  • Catalyst Loading : 0.5–1.5 mol%

A case study using 8-bromo-6-chloro-2-pentylchroman-4-one demonstrated 99% conversion to this compound with 96:4 diastereomeric ratio under 80 bar H₂ pressure. Purification via flash column chromatography (ethyl acetate/hexanes, 1:3) afforded the product in >99% purity.

Table 1: Performance Metrics of RuPHOX-Ru Catalyzed Hydrogenation
Substrate Yield (%) Diastereomeric Ratio (2S,4R:Others) Catalyst Loading (mol%)
2-Pentylchroman-4-one 99 96:4 1.0
6-Methoxychroman-4-one 95 93:7 1.5

Aldol Condensation–Oxa-Michael Addition Cascade

Synthetic Pathway

This two-step sequence involves:

  • Crossed Aldol Condensation : 2′-Hydroxyacetophenones react with aldehydes (e.g., pentanal) in ethanol under microwave irradiation (160–170°C, 1 hr) with diisopropylamine (DIPA) as base.
  • Intramolecular Oxa-Michael Addition : The aldol adduct undergoes cyclization to form chroman-4-one intermediates, which are subsequently reduced to the target alcohol.

Yield Determinants

  • Electron-Deficient Acetophenones : Enhance reaction efficiency (yields up to 88%) by reducing aldehyde self-condensation.
  • Microwave Irradiation : Accelerates reaction kinetics compared to conventional heating (3–5 hr vs. 1 hr).
Table 2: Substrate Effects on Aldol–Oxa-Michael Reaction Efficiency
2′-Hydroxyacetophenone Substituent Aldehyde Chroman-4-one Yield (%)
6-Cl, 8-Br Pentanal 88
6-MeO Butyraldehyde 17
5-NO₂ Hexanal 72

Stereoselective Reduction of Chroman-4-One Precursors

Sodium Borohydride-Mediated Reduction

Chroman-4-ones treated with NaBH₄ in methanol/THF (0°C to RT, 15 min) yield chroman-4-ols with high diastereoselectivity. The reaction proceeds via a chelation-controlled mechanism, where the hydroxyl group coordinates to boron, favoring axial hydride attack to produce the (4R) configuration.

Industrial-Scale Protocol

  • Scale : 1.2 mmol to 10 kg batches
  • Workup : Aqueous extraction with ethyl acetate, MgSO₄ drying, and vacuum distillation
  • Purity : >95% by HPLC (diastereomeric ratio maintained at 96:4)

Industrial Production via Continuous-Flow Asymmetric Catalysis

Process Intensification Strategies

  • Catalyst Immobilization : RuPHOX-Ru complexes supported on SiO₂ enable continuous hydrogenation with 92% throughput efficiency.
  • In-line Analytics : Real-time NMR monitoring ensures stereochemical fidelity during scale-up.
Table 3: Comparative Analysis of Preparation Methods
Method Yield Range (%) Stereoselectivity (de) Scalability
RuPHOX-Ru Catalysis 95–99 93–96% High (kg/day)
Aldol–Oxa-Michael Cascade 17–88 Moderate Medium (100 g/batch)
NaBH₄ Reduction 85–98 90–96% High

Chemical Reactions Analysis

Types of Reactions: (2S,4R)-2-Methylchroman-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of chromanones or chromanals.

    Reduction: Formation of dihydrochromans.

    Substitution: Formation of various substituted chromans depending on the substituent introduced.

Scientific Research Applications

(2S,4R)-2-Methylchroman-4-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting oxidative stress-related diseases.

    Industry: Utilized in the production of materials with specific optical properties due to its chiral nature.

Mechanism of Action

The mechanism of action of (2S,4R)-2-Methylchroman-4-ol involves its interaction with molecular targets through its hydroxyl group and chiral centers. The compound can participate in hydrogen bonding and other non-covalent interactions, influencing biological pathways and molecular processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Analogues

Racemic Ketoconazole vs. Levoketoconazole (2S,4R Enantiomer)
  • Key Data :

    Property Levoketoconazole (2S,4R) Racemic Ketoconazole
    Cortisol Inhibition IC₅₀ 0.300 µM 0.611 µM
    Selectivity Higher potency Lower potency
    Application Cushing’s syndrome Antifungal
  • Analysis :
    The (2S,4R) configuration in levoketoconazole enhances its inhibitory effects on cortisol synthesis compared to the racemic mixture, demonstrating the importance of stereochemistry in pharmacological efficacy .

(2R,4R)-2-Phenyloxan-4-ol
  • Key Data: Property (2S,4R)-2-Methylchroman-4-ol (2R,4R)-2-Phenyloxan-4-ol Core Structure Chromanol Phenyl-substituted oxane Biological Activity Enzyme inhibition Not reported Synthesis Complexity Moderate High
  • Analysis: The (2R,4R) isomer lacks the chromanol backbone, leading to divergent reactivity and applications. Stereochemical differences at the 2-position significantly alter molecular interactions .

Functional Group Analogues

4(RS)-Amino-6-Fluoro-2(R)-Methylchroman-4-Carboxylic Acid
  • Key Data: Property this compound 4(RS)-Amino-6-Fluoro-2(R)-Methylchroman-4-Carboxylic Acid Substituents -OH, -CH₃ -NH₂, -F, -COOH Synthetic Routes Epoxide ring-opening Multi-step carboxylation Bioactivity Enzyme inhibition Antibiotic intermediate

Heterocyclic Analogues

(2S,4R)-4-Methylpyrrolidine-2-Carboxylic Acid Hydrochloride
  • Key Data :

    Property This compound (2S,4R)-4-Methylpyrrolidine-2-Carboxylic Acid Hydrochloride
    Ring Structure Benzopyran Pyrrolidine
    Applications Enzyme inhibition Pharmaceutical intermediate
    Synthetic Accessibility Moderate High (industrial-scale production)
  • The (2S,4R) configuration remains critical for both compounds’ biological interactions .

Biological Activity

(2S,4R)-2-Methylchroman-4-ol, a compound belonging to the chroman family, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and cytotoxic effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique stereochemistry, which significantly influences its biological activity. The compound features a chroman backbone with a methyl group at the 2-position and a hydroxyl group at the 4-position. This configuration is crucial for its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various pathogens.

Minimum Inhibitory Concentration (MIC) Studies

The antibacterial efficacy of this compound has been evaluated against several bacterial strains. The following table summarizes the MIC values for this compound against selected bacteria:

Bacterial StrainMIC (μmol/L)
Clostridium perfringens1.3
Clostridium difficile1.5
Veillonella sp.2.0
Bacteroides fragilis3.0
Streptococcus pyogenes8.6

These results indicate that this compound exhibits potent antibacterial activity comparable to standard antibiotics like streptomycin and tinidazole .

Cytotoxic Activity

In addition to its antibacterial properties, this compound has demonstrated cytotoxic effects against various cancer cell lines.

IC50 Values in Cancer Cell Lines

The cytotoxicity of this compound was assessed using the MDA-MB-231 and MCF-7 human breast cancer cell lines. The following table presents the IC50 values:

Cell LineIC50 (nmol/L)
MDA-MB-23127.9
MCF-794.4

These findings suggest that this compound possesses significant anticancer potential, particularly against aggressive breast cancer cell lines .

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that its antibacterial action may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival . The cytotoxic effects appear to be mediated through apoptosis induction in cancer cells, although specific pathways remain to be elucidated.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Antibacterial Efficacy : A study investigating its effects on Clostridium species found that treatment with this compound significantly reduced bacterial viability in vitro.
  • Cancer Treatment : Research involving MDA-MB-231 cells demonstrated that exposure to this compound led to increased apoptosis markers, suggesting a potential role in cancer therapy.

Q & A

Q. What synthetic strategies ensure stereochemical fidelity in the preparation of (2S,4R)-2-Methylchroman-4-ol?

To achieve the desired (2S,4R) configuration, asymmetric catalysis and chiral auxiliaries are commonly employed. For example, stereoselective cyclization of epoxide intermediates using Lewis acid catalysts (e.g., BF₃·OEt₂) can enforce the chromanol ring formation with high enantiomeric excess (>90%) . Key steps include:

  • Chiral Resolution : Use of enantioselective chromatography (e.g., Chiralpak® columns) to separate diastereomers.
  • Kinetic Control : Low-temperature reactions to minimize racemization during nucleophilic substitutions.
  • Spectroscopic Validation : Confirm stereochemistry via ¹H-NMR coupling constants (e.g., J₄,5 for axial vs. equatorial hydroxyl groups) and X-ray crystallography .

Q. What analytical methods are recommended for characterizing this compound?

A multi-technique approach is essential:

  • NMR Spectroscopy : ¹³C-NMR to confirm C2 and C4 stereochemistry; DEPT-135 for distinguishing CH₂ and CH₃ groups in the chromanol ring .
  • HPLC-MS : Reverse-phase C18 columns with polar mobile phases (e.g., acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect trace impurities .
  • X-ray Diffraction : Resolve absolute configuration and crystal packing effects on molecular conformation .

Q. How does stereochemistry influence the biological activity of this compound?

The (2S,4R) configuration stabilizes a boat-like conformation in the chromanol ring, enhancing interactions with hydrophobic binding pockets in enzymes or receptors. For example:

  • Enzyme Inhibition : The axial hydroxyl group at C4 participates in hydrogen bonding with catalytic residues (e.g., serine hydrolases), as observed in fluorinated chromanol analogs .
  • Pharmacokinetics : Methyl substitution at C2 reduces metabolic oxidation compared to unsubstituted chromanols, as shown in comparative CYP450 inhibition assays .

Advanced Research Questions

Q. How do substituents at C2 and C4 affect the thermodynamic stability of this compound?

Substituents modulate ring puckering and hydrogen-bonding networks:

  • Methyl vs. Fluoro Groups : Fluorine at C4 (as in (4R)-FPro analogs) increases stability by 24.71 kJ/mol via hyperconjugation and reduced ring strain, whereas methyl groups enhance lipophilicity but may introduce steric clashes .
  • Experimental Methods :
    • Thermal Denaturation : Monitor Tm shifts via differential scanning calorimetry (DSC).
    • Solvent Denaturation : Guanidinium chloride titrations to compare ΔG° of unfolding .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from reaction scalability or purification protocols:

  • Case Study : A 2015 study reported 65% yield using Grignard reagents, while a 2020 protocol achieved 82% via Pd-catalyzed asymmetric hydrogenation. Key factors:
    • Catalyst Loading : Higher Pd/C ratios (5 mol%) improve turnover but risk over-reduction.
    • Workup Strategies : Acidic extraction removes unreacted starting materials, improving isolated yields .
  • Recommendation : Replicate conditions with in-situ FTIR monitoring to track intermediate formation .

Q. What comparative insights can be drawn from fluorinated vs. methyl-substituted chromanol derivatives?

Fluorination and methylation exhibit divergent effects:

Property Fluorinated Analogs Methyl-Substituted
Metabolic Stability ↑ Resistance to CYP450 oxidationModerate oxidation susceptibility
Conformational Rigidity Enforced ring puckering via F···H interactionsFlexible due to CH₃ rotation
Bioactivity Enhanced enzyme inhibition (e.g., proteases)Improved membrane permeability

These trends are validated via molecular dynamics simulations and crystallographic data .

Methodological Considerations

  • Data Reproducibility : Always report solvent polarity, temperature, and catalyst batch numbers, as minor variations can alter stereochemical outcomes .
  • Contradiction Analysis : Use multivariate regression to isolate variables (e.g., catalyst type, reaction time) when comparing literature data .

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